![molecular formula C19H16N4O5S B2814213 methyl 2-((2,5-dimethoxyphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate CAS No. 896703-37-0](/img/structure/B2814213.png)

methyl 2-((2,5-dimethoxyphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

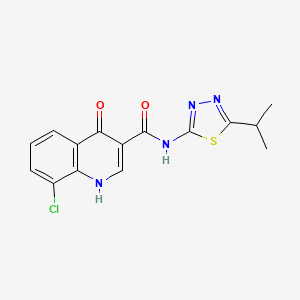

Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization . 1,3,4-Thiadiazole derivatives, which are bioisosteres of pyrimidine, have the ability to disrupt processes related to DNA replication, allowing them to inhibit replication of both bacterial and cancer cells .

Synthesis Analysis

The synthesis of related compounds, such as [1,3,4] thiadiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, has been carried out in a single-step reaction using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles . Another method involves the reaction of 2-amino-1,3,4-thiadiazoles with ethyl cyanoacetate and tandem reduction and deamination in the presence of phosphorus pentoxide and formic acid .Molecular Structure Analysis

The molecular structure of these compounds is typically characterized by analytical and spectrometrical methods, including 1H NMR, 13C NMR, IR, MS, and elemental analysis .Chemical Reactions Analysis

The formation of related compounds often involves 1,3-addition of nitrilimines, which are generated in situ by base-catalyzed dehydrochlorination of hydrazonoyl chlorides using triethylamine .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically determined using various analytical and spectrometrical methods .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Phillips and Castle (1980) explored the synthesis of a variety of quino[1,2-c]quinazolines using intermediates with structural similarities to the compound . Their work demonstrated versatile methods for creating complex quinazoline derivatives, which are crucial for developing new pharmaceuticals and materials (Phillips & Castle, 1980).

- Ghorab, Abdel-hamide, and Zeid (1996) synthesized thiadiazole, selena, triazine, thiazole, and cyanopyridine derivatives, assessing their potential for antitumor activity. This research contributes to understanding the diverse biological activities of quinazoline derivatives (Ghorab, Abdel-hamide, & Zeid, 1996).

Biological Activity

- Deady et al. (2003) reported on the synthesis of benzo[b][1,6]naphthyridines carboxamide derivatives and their cytotoxic activities against various cancer cell lines, highlighting the potential therapeutic applications of quinazoline derivatives in cancer treatment (Deady et al., 2003).

- Párkányi and Schmidt (2000) synthesized new quinazolinone derivatives with potential biological activity, indicating the compound's relevance in developing new bioactive molecules (Párkányi & Schmidt, 2000).

Mecanismo De Acción

Target of Action

The primary targets of this compound are various bacterial strains such as Enterobacter aerogenes , Escherichia coli ATCC 13048 , Salmonella kentucky , Pseudomonas aeruginosa , Klebsiella pneumoniae , Proteus and Gram-positive bacteria such as Staphylococcus aureus ATCC 25923 , Listeria monocytogenes ATCC 7644 , Enterococcus faecium , Enterococcus durans , Staphylococcus aureus ATCC , Serratia marcescens , Staphylococcus hominis , Staphylococcus epidermidis , alfa Streptococcus haemolyticus , Enterococcus faecium . The compound has shown an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis .

Mode of Action

The compound interacts with its targets by inhibiting their growth . The experimental results were supported by the docking study using the Kinase ThiM from Klebsiella pneumoniae . All the investigated compounds showed an inhibitory effect for the Staphylococcus epidermidis protein .

Biochemical Pathways

The compound affects the biochemical pathways related to the growth and proliferation of the targeted bacteria . The downstream effects of this interaction result in the inhibition of bacterial growth, thereby exerting its antibacterial activity .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth, which contributes to its antibacterial activity . This makes the compound potentially useful in the treatment of infections caused by the targeted bacteria .

Safety and Hazards

While specific safety and hazard information for the requested compound is not available, it’s important to note that many heterocyclic compounds, including quinazoline and 1,3,4-thiadiazole derivatives, have demonstrated a wide range of therapeutic activities, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial activities .

Direcciones Futuras

The development of novel classes of antibacterial agents is a critical and unmet medical requirement due to the emergence of drug-resistant bacterial strains . Therefore, the investigation of these fused heterocycles as novel drug molecules continues to be a significant target in medicinal chemistry .

Propiedades

IUPAC Name |

methyl 2-(2,5-dimethoxyanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O5S/c1-26-11-5-7-15(27-2)14(9-11)20-18-22-23-16(24)12-6-4-10(17(25)28-3)8-13(12)21-19(23)29-18/h4-9H,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILSOZFGYVYUAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)OC)N=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dimethoxyphenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2814134.png)

![N-(3-chlorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2814136.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide](/img/structure/B2814138.png)

![4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2814145.png)

![1-[[2-Chloro-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyrrolidine](/img/structure/B2814146.png)

![3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2814148.png)

![(E)-N-[3-[4-(5-methyl-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2814150.png)